4-(1-Phenyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that integrates a quinoline structure with a pyrazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is classified under the broader category of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.
The compound can be synthesized through various chemical methods, and it belongs to the class of quinoline derivatives. Quinoline itself is a bicyclic aromatic compound that serves as a core structure in many biologically active molecules. The incorporation of the pyrazole ring enhances the compound's biological profile, making it a subject of research in drug development and synthetic organic chemistry.
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:
For example, one study reported synthesizing related compounds via palladium-catalyzed cross-coupling reactions, which are effective for forming carbon-carbon bonds in heterocycles .
The molecular formula for 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline is . The structure consists of a quinoline ring fused with a pyrazole ring, where the phenyl group is attached to the pyrazole at position 1.
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are typically used to confirm the structure. For instance, characteristic peaks in IR spectra might include C=N stretching vibrations, while NMR can reveal hydrogen environments indicative of the compound's structure .
4-(1-Phenyl-1H-pyrazol-4-yl)quinoline can participate in various chemical reactions due to its functional groups:
For example, studies have shown that derivatives of this compound can be synthesized through reactions involving electrophilic aromatic substitution or cross-coupling techniques .
The mechanism of action for compounds like 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline often involves interaction with biological targets such as enzymes or receptors. Research indicates that derivatives may act as selective modulators for specific receptors (e.g., metabotropic glutamate receptors), influencing neurotransmission pathways .
The detailed mechanism typically includes:
The physical properties of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline include:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability .
4-(1-Phenyl-1H-pyrazol-4-yl)quinoline has several applications in scientific research:
Introduction to the Core Structure4-(1-Phenyl-1H-pyrazol-4-yl)quinoline (molecular formula: C₁₈H₁₃N₃, molecular weight: 271.32 g/mol) represents a privileged scaffold in CNS drug discovery. This chemotype integrates a planar quinoline ring linked via a direct bond to a 1-phenyl-substituted pyrazole at the 4-position, creating a conformationally restrained structure optimized for interaction with orthosteric and allosteric sites within G protein-coupled receptors (GPCRs). Its discovery emerged from systematic screening campaigns targeting neuromodulatory pathways with high therapeutic potential [1] [8].
Compound 1 (4-(1-Phenyl-1H-pyrazol-4-yl)quinoline) was first identified via high-throughput screening (HTS) of the Lundbeck compound library. Initial characterization revealed its activity as a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor—a class C GPCR critically involved in modulating glutamatergic signaling and synaptic plasticity. Key pharmacological parameters established its in vitro profile [1]:
Table 1: Key Pharmacological Properties of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline (Compound 1) as an mGlu4 PAM
Property | Value | Assay System |
---|---|---|
EC₅₀ (potency) | ~200 nM (optimized) | mGlu4 Glutamate Potentiation |
Efficacy (Max Response) | >100% Glutamate Response | Cell-based Calcium Flux |
Ligand Efficiency (LE) | 0.43 | Calculated |
Plasma Protein Binding | High | In vitro Binding |
Brain Tissue Binding | High | In vitro Binding |
A comprehensive structure-activity relationship (SAR) campaign explored modifications to optimize this hit. Critical findings included [1]:
A defining feature of Compound 1 is its inherent brain penetrance, a prerequisite for targeting central mGlu4 receptors expressed in regions like the cerebellum, basal ganglia, and hippocampus. However, its development faced significant pharmacokinetic challenges [1]:
Table 2: SAR Optimization Strategies for 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline Derivatives
Modification Site | Permissible Changes | Impact on Properties |
---|---|---|
Pyrazole Ring (N1) | Phenyl substitution retained | Maintains core interaction |
Pyrazole Ring (C3/C5) | Methyl groups (1 or 2) | Tolerated; minor potency effects |
Quinoline (C7) | Hydrophilic groups (e.g., OH, NH₂) | ↓ Lipophilicity, ↑ Metabolic Stability |
Quinoline (Other positions) | Limited modification tolerance | Often ↓ potency or efficacy |
Core Lipophilicity | Targeted reduction | Mitigates non-specific binding |
The 4-(1-phenyl-1H-pyrazol-4-yl)quinoline scaffold occupies a distinct niche within the landscape of mGluR allosteric modulators. Its advantages and limitations become evident when contrasted with prominent chemotypes targeting mGlu4 and related receptors [1] [9]:
Table 3: Comparative Analysis of mGlu4 PAM Chemotypes
Chemotype | Example Compound | mGlu4 PAM EC₅₀ | Brain Penetrance | Key Advantages | Key Limitations |
---|---|---|---|---|---|
4-(1-Phenyl-1H-pyrazol-4-yl)quinoline | Compound 1 | ~200-500 nM | +++ (High) | High LE, Clean Selectivity | High Non-Specific Binding |
Pyrazolo[1,5-a]pyrimidine | VU0155041 | 60-100 nM | ++ (Moderate) | High Potency | Phospholipidosis Risk |
N-Phenylsulfonyl-picolinamide | e.g., Lundbeck leads | <100 nM | + to ++ | Very High Potency | Potential Muscarinic Activity |
VU0364770 (Analog) | N/A | ~200 nM | ++ | Oral Efficacy in Models | Pan-PAM activity (mGlu4/8) |
Therapeutic Implications: The unique profile of 4-(1-phenyl-1H-pyrazol-4-yl)quinoline derivatives supports their investigation in neurological disorders where mGlu4 activation is beneficial:
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 14680-51-4